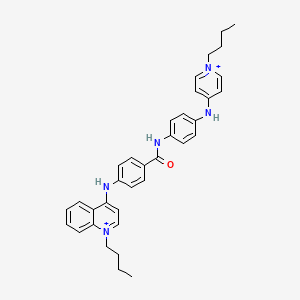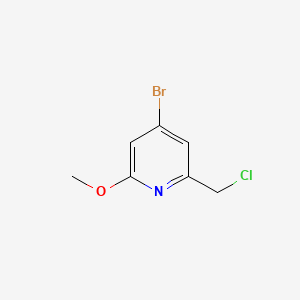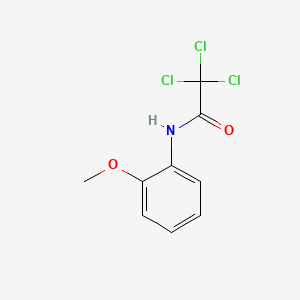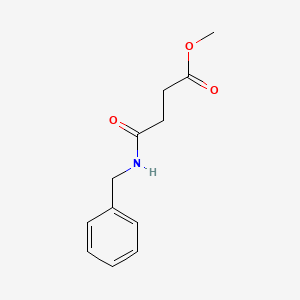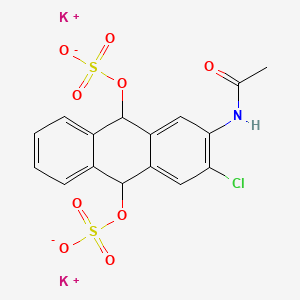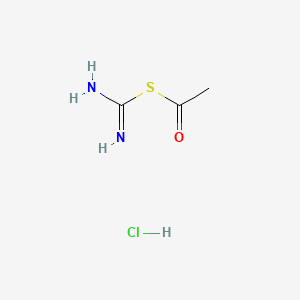
Acetyl isothiouronium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl isothiouronium chloride is a chemical compound that belongs to the class of isothiouronium salts. These compounds are known for their ability to form strong hydrogen bonds, making them useful in various chemical reactions and applications. This compound is particularly interesting due to its unique structure and reactivity, which allows it to participate in a wide range of chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of acetyl isothiouronium chloride typically involves the reaction of thiourea with acetyl chloride. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to reflux. The product is then isolated by filtration and purified by recrystallization. The general reaction scheme is as follows:
Thiourea+Acetyl chloride→Acetyl isothiouronium chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and concentration, which are crucial for optimizing the production process.
化学反应分析
Types of Reactions
Acetyl isothiouronium chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted isothiouronium salts.
科学研究应用
Acetyl isothiouronium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions due to its ability to form strong hydrogen bonds.
Industry: It is used in the production of polymers, adhesives, and other materials that require strong hydrogen bonding interactions.
作用机制
The mechanism by which acetyl isothiouronium chloride exerts its effects involves the formation of strong hydrogen bonds with target molecules. This interaction can stabilize transition states in chemical reactions, making it a valuable catalyst in various processes. The molecular targets and pathways involved include:
Enzyme active sites: It can bind to enzymes and alter their activity.
Protein-protein interactions: It can disrupt or stabilize interactions between proteins.
相似化合物的比较
Similar Compounds
Thiourea: A precursor to acetyl isothiouronium chloride, known for its ability to form strong hydrogen bonds.
S-Benzyl isothiouronium chloride: Another isothiouronium salt with similar reactivity but different substituents.
Acetyl chloride: Used in the synthesis of this compound, known for its reactivity with nucleophiles.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form strong hydrogen bonds makes it particularly valuable in applications that require precise control of molecular interactions.
属性
CAS 编号 |
63679-61-8 |
|---|---|
分子式 |
C3H7ClN2OS |
分子量 |
154.62 g/mol |
IUPAC 名称 |
S-carbamimidoyl ethanethioate;hydrochloride |
InChI |
InChI=1S/C3H6N2OS.ClH/c1-2(6)7-3(4)5;/h1H3,(H3,4,5);1H |
InChI 键 |
AZFOLRQLXUCGJZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)SC(=N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B14164906.png)
![3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164908.png)
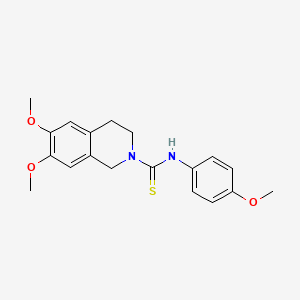
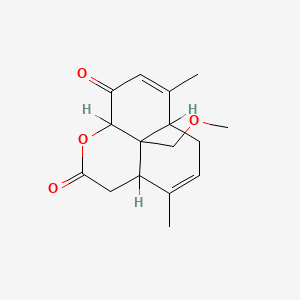
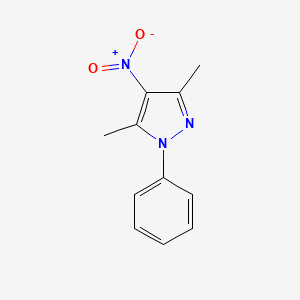
![5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14164930.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14164938.png)
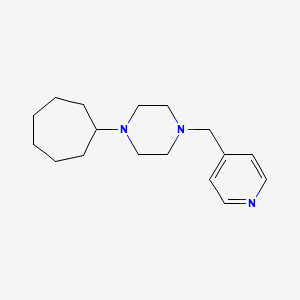
![N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14164947.png)
